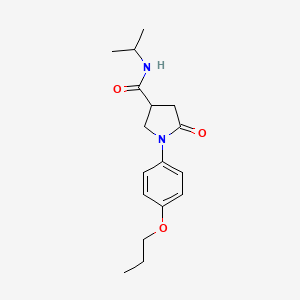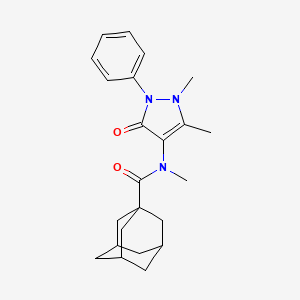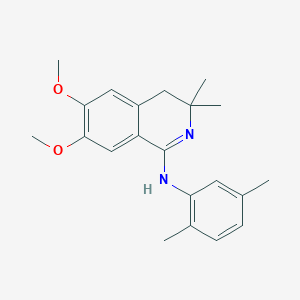![molecular formula C34H36N2O6 B11513154 2,6-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone CAS No. 442630-24-2](/img/structure/B11513154.png)
2,6-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound that belongs to the class of pyrroloisoindole derivatives This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrroloisoindole core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a strong acid or base as a catalyst.
Introduction of the phenoxyethyl groups: This step involves the reaction of the pyrroloisoindole core with 5-methyl-2-(propan-2-yl)phenol in the presence of a suitable coupling agent, such as a palladium catalyst.
Final modifications: Additional functional groups may be introduced through further reactions, such as alkylation or acylation, to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate catalysts, such as palladium or copper.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,6-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Scavenging free radicals: Providing antioxidant protection to cells and tissues.
Comparison with Similar Compounds
Similar Compounds
2,6-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Unique due to its specific functional groups and structural features.
Other pyrroloisoindole derivatives: May have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
442630-24-2 |
|---|---|
Molecular Formula |
C34H36N2O6 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
2,6-bis[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C34H36N2O6/c1-19(2)23-9-7-21(5)15-29(23)41-13-11-35-31(37)25-17-27-28(18-26(25)32(35)38)34(40)36(33(27)39)12-14-42-30-16-22(6)8-10-24(30)20(3)4/h7-10,15-20H,11-14H2,1-6H3 |
InChI Key |
QMBIBEGKVMDKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CCOC5=C(C=CC(=C5)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11513075.png)
![Acetic acid, 3-amino-4,4,6,6-tetramethyl-6,7-dihydro-4H-isoxazolo[4,3-c]pyridin-5-yl ester](/img/structure/B11513080.png)

![5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B11513087.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methylphenyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11513088.png)

![(E)-[Amino(1,2,4-oxadiazol-3-YL)methylidene]amino 2-phenylacetate](/img/structure/B11513099.png)
![N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B11513107.png)
![6-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2-phenylindolizine](/img/structure/B11513118.png)
![5'-(2,4-Dimethoxyphenyl)-1',4',5',6'-tetrahydrospiro[cyclooctane-1,2'-pyrano[4,3-A]4,7-phenanthrolin]-4'-one](/img/structure/B11513120.png)

![Methyl 2-({[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11513139.png)

![N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide](/img/structure/B11513144.png)
